2-Bromo-N-isopropylpropanamide

Description

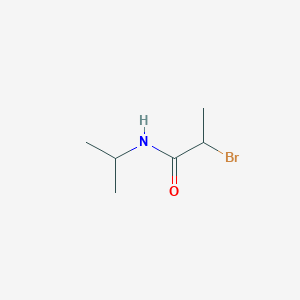

2-Bromo-N-isopropylpropanamide (C₆H₁₂BrNO) is a halogenated amide with a molecular weight of 194.072 g/mol and a monoisotopic mass of 193.010226 g/mol . Its structure features a bromine atom at the β-position of the propanamide backbone and an isopropyl group attached to the nitrogen atom. This compound is identified by multiple nomenclature variants, including 2-Bromo-N-(1-methylethyl)propanamide and 2-bromo-N-propan-2-ylpropanamide .

Properties

IUPAC Name |

2-bromo-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-4(2)8-6(9)5(3)7/h4-5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDMTNHBSFUQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of N-Isopropylpropanamide

Reagents and Conditions :

- Substrate : N-isopropylpropanamide

- Brominating Agent : Bromine (Br₂)

- Solvent : Acetic acid or dichloromethane

- Temperature : 0–25°C (ice-cooled to room temperature)

- Reaction Time : 1–24 hours

In a typical procedure, N-isopropylpropanamide is dissolved in acetic acid, and bromine is added dropwise under inert conditions. The reaction is monitored via thin-layer chromatography (TLC) until completion. The crude product is purified through column chromatography (silica gel, ethyl acetate/hexane eluent) to yield this compound.

Key Considerations :

- Selectivity : Bromination occurs preferentially at the α-carbon of the amide due to the electron-withdrawing effect of the carbonyl group.

- Side Reactions : Over-bromination or oxidation may occur at elevated temperatures, necessitating strict temperature control.

Alternative Method: Bromoacetyl Bromide Coupling

A secondary route adapts the synthesis of 2-bromo-N-isopropylacetamide, modifying the acyl chain length for propanamide derivatives:

Reagents and Conditions :

- Substrate : Isopropylamine

- Acylating Agent : 2-Bromopropanoyl bromide

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Dichloromethane or methyl isobutyl ketone

- Temperature : 0°C (initial), then room temperature

In this method, isopropylamine reacts with 2-bromopropanoyl bromide in the presence of K₂CO₃. The reaction mixture is stirred under inert conditions, followed by aqueous workup and column chromatography. This approach avoids handling elemental bromine and achieves yields up to 71% for analogous compounds.

Industrial Production Methods

Scalable production of this compound requires optimization for cost-efficiency and safety. Industrial protocols often employ continuous flow reactors to enhance control over exothermic bromination reactions.

Continuous Flow Synthesis

Parameters :

- Reactor Type : Tubular flow reactor

- Residence Time : 10–30 minutes

- Temperature : 25–50°C

- Solvent System : Acetic acid/water mixture

Continuous systems minimize byproduct formation and improve heat dissipation, critical for large-scale brominations. Post-reaction, the product is isolated via fractional distillation or crystallization.

Catalytic Bromination

Emerging methods explore catalysts such as Lewis acids (e.g., FeBr₃) to enhance reaction rates and selectivity. For example, FeBr₃-catalyzed bromination reduces bromine stoichiometry by 30%, lowering costs and waste.

Comparative Analysis with Related Brominated Amides

The synthesis of this compound shares similarities with other brominated amides, but steric and electronic effects from the isopropyl group necessitate tailored conditions:

Key Observations :

- Steric Hindrance : Bulkier substituents (e.g., isopropyl) reduce reaction rates, requiring longer reaction times.

- Solvent Polarity : Polar solvents (acetic acid) favor electrophilic bromination over non-polar alternatives.

Case Studies and Research Outcomes

Optimization of Reaction Parameters

A 2021 study (ChemicalBook) systematically varied conditions for synthesizing 2-bromo-N-isopropylacetamide, yielding insights applicable to the propanamide analogue:

- Temperature : Yields dropped from 71% to 52% when the reaction was conducted at 40°C instead of 0°C, likely due to side reactions.

- Solvent : Dichloromethane outperformed toluene, achieving higher solubility of intermediates.

Scalability Challenges

Industrial trials revealed that batch reactors for N-isopropylpropanamide bromination require precise stoichiometry (Br₂:amide = 1:1.05) to avoid di-brominated byproducts. Pilot-scale runs achieved 68% yield with 99% purity after crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-isopropylpropanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted propanamides, while oxidation reactions can lead to the formation of carboxylic acids.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Intermediate in Drug Synthesis : 2-Bromo-N-isopropylpropanamide serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with desired biological activities. For instance, it has been used in the synthesis of anticancer agents and other therapeutics that target specific biological pathways .

- Organic Synthesis

- Polymer Chemistry

-

Industrial Research

- Material Development : The compound is explored for its potential in developing new materials with specific properties, such as enhanced thermal stability or reactivity, which are valuable in industrial applications.

Case Studies and Research Findings

- Anticancer Studies : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that compounds synthesized from this amide can inhibit cell viability in glioblastoma models, suggesting a potential role in cancer therapeutics .

- Polymerization Techniques : A study highlighted the successful use of this compound as a precursor for creating well-defined polymers through controlled radical polymerization methods. The results indicated improved control over molecular weight and dispersity compared to traditional methods, enhancing the material's properties for biomedical applications .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Synthesis of anticancer agents |

| Organic Synthesis | Building block for complex molecules | Development of new chemical entities |

| Polymer Chemistry | Creation of functionalized polymers | Drug delivery systems |

| Industrial Research | Development of new materials | Enhanced thermal stability materials |

Mechanism of Action

The mechanism of action of 2-Bromo-N-isopropylpropanamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogenated Amides

Halogenated amides are critical intermediates in organic synthesis. Below is a comparative analysis of 2-bromo-N-isopropylpropanamide with analogous compounds:

Key Findings :

- Halogen Effects: The bromine atom in this compound enhances its electrophilicity compared to non-halogenated analogs like N-isopropylpropionamide. However, its bulkier halogen substituent may reduce solubility in polar solvents relative to smaller halogens (e.g., chlorine) .

- Stability and Availability: Unlike non-halogenated amides, halogenated variants like this compound face stability challenges under prolonged storage, possibly contributing to discontinued commercial status .

Functional Group Variations

- N-Substituent Modifications : Replacing the isopropyl group with smaller alkyl chains (e.g., methyl or ethyl) reduces steric effects, enhancing reactivity in acyl transfer reactions. Conversely, bulkier groups (e.g., tert-butyl) may further impede reaction kinetics.

- Positional Isomerism : Moving the bromine to the α-position (e.g., 1-bromo-N-isopropylpropanamide) would alter electronic distribution, increasing acidity at the α-hydrogen and modifying reactivity profiles.

Research Implications and Limitations

- Synthetic Utility: The β-bromo substituent in this compound makes it a candidate for generating enolate intermediates in asymmetric synthesis. However, its discontinued commercial status necessitates in-house synthesis for research applications .

- Data Gaps : Direct comparative studies on reactivity or pharmacokinetics with analogs like 2-chloro-N-isopropylpropanamide are absent in publicly available literature. Further experimental work is required to validate inferred properties.

Biological Activity

Overview

2-Bromo-N-isopropylpropanamide is a brominated organic compound with the molecular formula C6H12BrNO. Its unique structure, featuring a bromine atom and an isopropyl group, allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and biological research.

The compound can undergo several types of reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles.

- Elimination Reactions : Under basic conditions, it can form alkenes.

- Oxidation and Reduction : The amide group is susceptible to oxidation and reduction, leading to various derivatives.

Biological Activity

Research has shown that this compound possesses significant biological activity. Its mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Halogen Bonding : The presence of the bromine atom enhances binding affinity with biological macromolecules.

Case Studies

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibits the enzyme acetylcholinesterase, which is crucial for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases.

-

Pharmacological Applications :

- Research indicated that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

-

Toxicological Assessment :

- Toxicity studies revealed that while the compound shows promise in pharmacology, it also exhibits cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-N-methylpropanamide | Methyl group instead of isopropyl | Moderate enzyme inhibition |

| 2-Bromo-N-ethylpropanamide | Ethyl group instead of isopropyl | Lower antimicrobial activity |

| This compound | Isopropyl group enhances reactivity | Significant enzyme inhibition and antimicrobial properties |

The biological effects of this compound are primarily due to its ability to interact with nucleophiles and electrophiles. The bromine atom acts as a leaving group during substitution reactions, while the amide group participates in hydrogen bonding, influencing the compound's reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2-Bromo-N-isopropylpropanamide?

- Methodological Answer : Prioritize bromination efficiency and regioselectivity. Use N-isopropylpropanamide as a precursor and evaluate brominating agents (e.g., N-bromosuccinimide vs. Br₂ in controlled conditions). Monitor reaction progress via TLC or HPLC to confirm intermediate formation. Optimize solvent polarity (e.g., DCM or THF) to minimize side reactions. Post-synthesis, validate purity using melting point analysis and NMR spectroscopy .

Q. How can researchers purify this compound to ≥95% purity for in vitro studies?

- Methodological Answer : Employ recrystallization using a solvent pair like ethyl acetate/hexane, leveraging differences in solubility at varying temperatures. Alternatively, use column chromatography with silica gel and a gradient eluent (e.g., 5–20% ethyl acetate in hexane). Confirm purity via GC-MS or HPLC, comparing retention times to reference standards .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use H/C NMR to identify protons adjacent to the bromine atom (deshielded signals at δ ~3.5–4.0 ppm) and the isopropyl group (split quartets). FT-IR confirms amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C₆H₁₁BrNO⁺) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Replicate conflicting studies under standardized conditions (solvent, temperature, catalyst). Use kinetic studies (e.g., Eyring plots) to compare activation parameters. Perform DFT calculations to model transition states and identify steric/electronic influences from the isopropyl group. Cross-validate findings with X-ray crystallography to confirm stereochemical outcomes .

Q. What experimental design is optimal for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing in buffers (pH 2–9) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via HPLC-UV. Compare activation energy () using Arrhenius plots. Use LC-MS to identify hydrolysis products (e.g., bromopropionic acid derivatives). Include control experiments with deuterated water () to isolate hydrolytic vs. oxidative pathways .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to assess binding affinity. Use QSAR models to correlate electronic descriptors (HOMO-LUMO gaps, Hammett constants) with experimental IC₅₀ values. Validate predictions with in vitro enzyme inhibition assays, ensuring alignment between computational and empirical data .

Data Contradiction & Analysis

Q. How to address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer : Audit experimental protocols for cell line specificity (e.g., HepG2 vs. HEK293), exposure duration, and metabolite generation. Use metabolomic profiling (LC-HRMS) to identify reactive intermediates. Compare cytotoxicity assays (MTT vs. LDH release) to differentiate apoptotic vs. necrotic pathways. Cross-reference with structural analogs (e.g., 2-chloro derivatives) to isolate bromine-specific effects .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Standardize reagent quality (e.g., anhydrous solvents, fresh brominating agents). Implement process analytical technology (PAT) like in-situ FT-IR to monitor reaction endpoints. Use DOE (Design of Experiments) to optimize variables (temperature, stoichiometry). Statistically analyze yield distributions (ANOVA) across batches to identify critical factors .

Safety & Handling

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer : Use PPE (nitrile gloves, goggles) and conduct reactions in a fume hood. Neutralize residual bromine with sodium thiosulfate. Store the compound in amber vials under nitrogen to prevent light-/moisture-induced degradation. Emergency protocols: For skin contact, rinse with 10% polyethylene glycol solution; for eye exposure, irrigate with saline for 15 mins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.